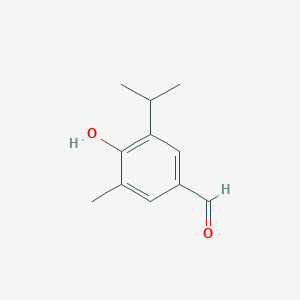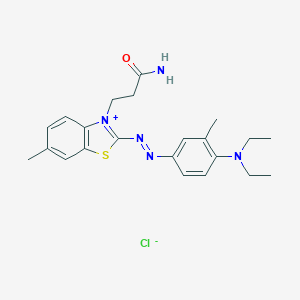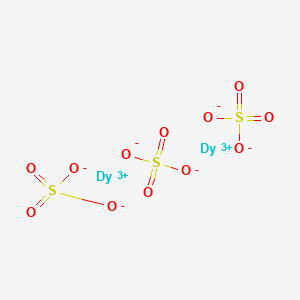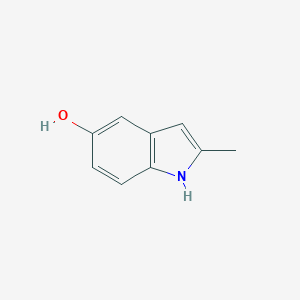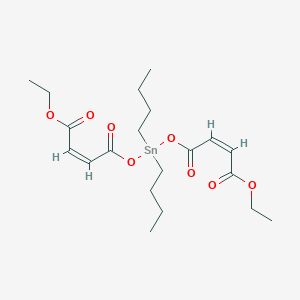
N-(2-Diethylamino-ethyl)-guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Diethylamino-ethyl)-guanidine, also known as DEAE-Guanidine, is a chemical compound that has been widely used in scientific research. It is a guanidine derivative that has shown promising results in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
N-(2-Diethylamino-ethyl)-guanidinene has been extensively used in scientific research due to its unique properties. It has been shown to enhance the solubility and stability of proteins, making it a valuable tool in protein purification and crystallization. It has also been used as a denaturant in protein folding studies and as a chaotropic agent in DNA and RNA isolation. In addition, N-(2-Diethylamino-ethyl)-guanidinene has been used as a ligand in affinity chromatography to isolate specific proteins.
Mécanisme D'action
The mechanism of action of N-(2-Diethylamino-ethyl)-guanidinene is not fully understood. It is believed to interact with the protein surface, disrupting the hydrogen bonding and electrostatic interactions that maintain the protein's structure. This results in the unfolding of the protein, which can then be purified or studied further.
Biochemical and Physiological Effects:
N-(2-Diethylamino-ethyl)-guanidinene has been shown to have minimal toxicity and is generally considered safe for laboratory use. However, it can cause irritation to the skin and eyes, and inhalation of the dust can cause respiratory irritation. In terms of biochemical and physiological effects, N-(2-Diethylamino-ethyl)-guanidinene has been shown to have a stabilizing effect on proteins, which can improve their solubility and activity. It has also been shown to disrupt the structure of nucleic acids, which can be useful in DNA and RNA isolation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Diethylamino-ethyl)-guanidinene has several advantages for laboratory experiments. It is easy to synthesize and purify, and it has a wide range of applications in protein and nucleic acid research. However, it also has some limitations. It can be expensive, and its effects on different proteins and nucleic acids can vary, making it difficult to predict its behavior in different experimental conditions.
Orientations Futures
There are several future directions for N-(2-Diethylamino-ethyl)-guanidinene research. One area of interest is the development of new derivatives with improved properties, such as increased solubility and stability. Another area is the use of N-(2-Diethylamino-ethyl)-guanidinene in drug discovery, as it has been shown to enhance the activity of certain enzymes and proteins. Finally, there is also potential for N-(2-Diethylamino-ethyl)-guanidinene to be used in biotechnology applications, such as the development of new protein-based materials.
Conclusion:
N-(2-Diethylamino-ethyl)-guanidinene is a valuable tool in scientific research, with a wide range of applications in protein and nucleic acid research. Its unique properties make it a useful tool for protein purification and crystallization, as well as DNA and RNA isolation. While it has some limitations, its potential for use in drug discovery and biotechnology applications make it an exciting area of research for the future.
Méthodes De Synthèse
N-(2-Diethylamino-ethyl)-guanidinene can be synthesized by reacting guanidine with 2-diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline solid that can be purified by recrystallization. The purity and yield of the product can be determined by various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Propriétés
IUPAC Name |
2-[2-(diethylamino)ethyl]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N4/c1-3-11(4-2)6-5-10-7(8)9/h3-6H2,1-2H3,(H4,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRWGXWELVGRFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274616 |
Source


|
| Record name | N''-[2-(Diethylamino)ethyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Diethylamino-ethyl)-guanidine | |
CAS RN |
13845-72-2 |
Source


|
| Record name | N''-[2-(Diethylamino)ethyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

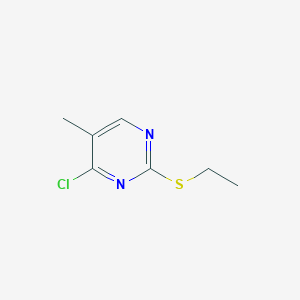
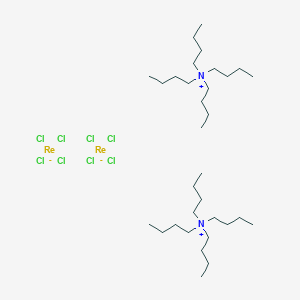
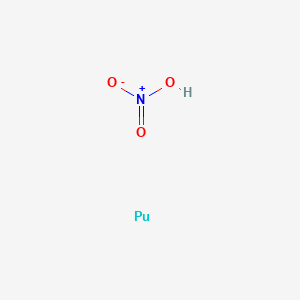
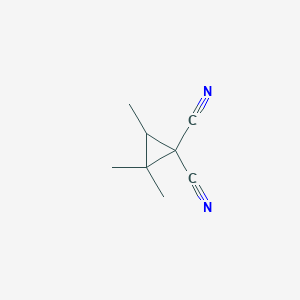
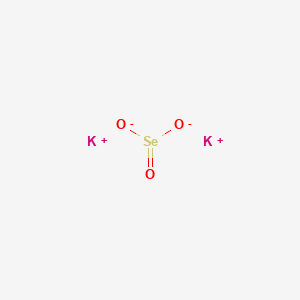
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)
